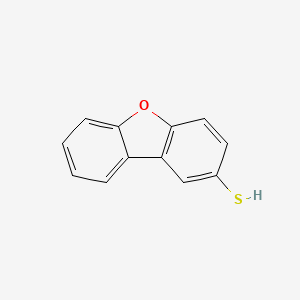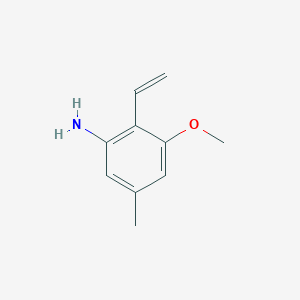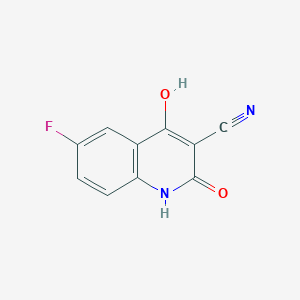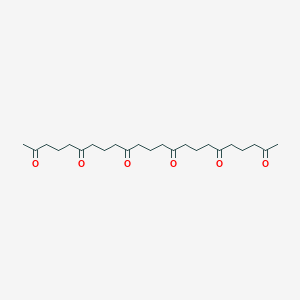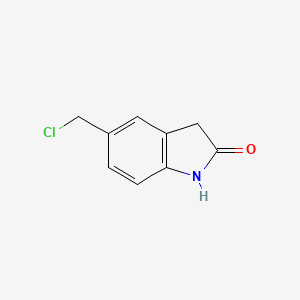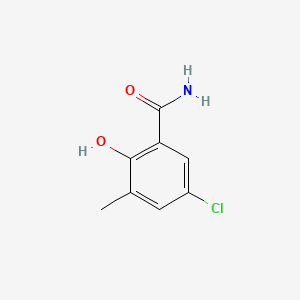![molecular formula C6H4ClN3O2 B13943022 8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the broader class of pyrrolo[1,2-d][1,2,4]triazines, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with chloramine and formamidine acetate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to maximize yield and minimize impurities. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. The process may also include steps for the purification and isolation of the final product to meet stringent quality standards required for pharmaceutical applications .
化学反応の分析
Types of Reactions
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
科学的研究の応用
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
作用機序
The mechanism of action of Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation. The pathways involved in this mechanism are often related to signal transduction and cell cycle regulation .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities, used in kinase inhibitors and antiviral drugs.
Pyrrolo[3,4-c]pyridine-1,2-dione: Known for its electron-accepting properties and applications in organic electronics.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of various bioactive molecules, including kinase inhibitors.
Uniqueness
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- is unique due to its specific structural features and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .
特性
分子式 |
C6H4ClN3O2 |
|---|---|
分子量 |
185.57 g/mol |
IUPAC名 |
8-chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione |
InChI |
InChI=1S/C6H4ClN3O2/c7-3-1-2-10-4(3)5(11)8-9-6(10)12/h1-2H,(H,8,11)(H,9,12) |
InChIキー |
VFLWSCRUKRJLPB-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1Cl)C(=O)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


